Differential KRAS G12C Inhibitory Potency: Spiclomazine vs. Covalent Inhibitors Sotorasib and Adagrasib in MIA PaCa-2 Pancreatic Cancer Cells
Spiclomazine inhibits viability of the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2 with an IC50 of 26.8 µM at 48 hours . In contrast, the FDA-approved covalent KRAS G12C inhibitors sotorasib (AMG-510) and adagrasib (MRTX849) exhibit nanomolar potency in the same cell line, with IC50 values of 0.009 µM (9 nM) and 0.004 µM (4 nM), respectively [1]. Spiclomazine is approximately 3,000- to 6,700-fold less potent in this direct comparison. This substantial potency differential defines Spiclomazine's distinct research niche: it is not a high-potency clinical candidate but a valuable tool compound for studying non-covalent, reversible KRAS stabilization mechanisms and for screening assays where covalent inhibition is not desired.
| Evidence Dimension | Cell viability inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.8 ± 0.9 µM |
| Comparator Or Baseline | Sotorasib: IC50 ≈ 0.009 µM; Adagrasib: IC50 ≈ 0.004 µM |
| Quantified Difference | Spiclomazine is ~2,980-fold less potent than sotorasib; ~6,700-fold less potent than adagrasib |
| Conditions | MIA PaCa-2 pancreatic cancer cells; 48-hour treatment for Spiclomazine; 72-hour (sotorasib) or 3-day (adagrasib) assays |
Why This Matters
This micromolar potency profile confirms Spiclomazine's utility as a non-covalent KRAS tool compound for mechanistic studies, distinct from high-potency covalent clinical inhibitors.
- [1] ActiveInhibitor. Sotorasib (AMG-510) Biological Activity. IC50 in NCI-H358 and MIA PaCa-2 cells. View Source
